molecular formula C20H17ClN4O2S B253899 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Katalognummer B253899
Molekulargewicht: 412.9 g/mol
InChI-Schlüssel: LSSWLEAURMYRIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy. PD0325901 has been extensively studied for its potential as an anti-cancer agent, and

Wirkmechanismus

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile targets the MAPK pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate the downstream effector proteins ERK1 and ERK2. Inhibition of MEK1/2 by 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile leads to decreased activation of ERK1/2, which in turn leads to decreased cell proliferation, increased apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity in obese mice, suggesting a potential role in the treatment of type 2 diabetes. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has also been shown to have neuroprotective effects in preclinical models of Parkinson's disease and Alzheimer's disease, suggesting a potential role in the treatment of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and improving overall survival. However, there are also limitations to its use in lab experiments. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, its efficacy may be limited by the development of resistance in cancer cells over time.

Zukünftige Richtungen

There are several potential future directions for the study of 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to synergize with other inhibitors, such as PI3K inhibitors, in preclinical models of cancer. Another area of focus is the development of biomarkers that can predict response to 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile therapy. Finally, there is ongoing research into the development of next-generation MEK inhibitors that may have improved efficacy and fewer off-target effects.

Synthesemethoden

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline to form 4-(4-chlorophenyl)-2,5-dimethoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to yield 4-(4-chlorophenyl)-2,5-dimethoxy-N-methylsulfonamide. The final step involves the reaction of this intermediate with 2-cyano-6-aminopyrimidine to form 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been tested in preclinical models of various cancers, including melanoma, pancreatic cancer, and colorectal cancer, and has shown promising results in inhibiting tumor growth and improving overall survival.

Eigenschaften

Produktname

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Molekularformel

C20H17ClN4O2S

Molekulargewicht

412.9 g/mol

IUPAC-Name

4-(4-chlorophenyl)-6-(2,5-dimethoxyanilino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H17ClN4O2S/c1-26-14-8-9-17(27-2)16(10-14)23-19-15(11-22)18(24-20(25-19)28-3)12-4-6-13(21)7-5-12/h4-10H,1-3H3,(H,23,24,25)

InChI-Schlüssel

LSSWLEAURMYRIL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.